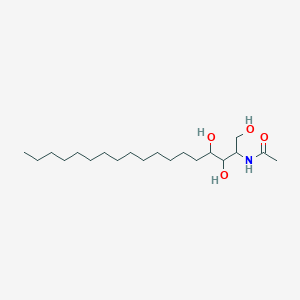
N-acetoyl 4-hydroxysphinganine (Saccharomyces Cerevisiae)
Overview
Description
N-acetoyl 4-hydroxysphinganine (Saccharomyces Cerevisiae) is a compound with the chemical formula C20H41NO4. It is also known as N-02:0 Phytosphingosine. This compound is a type of phytoceramide, which is a class of sphingolipids found in plants and fungi. Phytoceramides play a crucial role in maintaining the structural integrity of cell membranes and are involved in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-acetoyl 4-hydroxysphinganine can be synthesized through the acetylation of 4-hydroxysphinganine. The reaction typically involves the use of acetic anhydride as the acetylating agent and a base such as pyridine to catalyze the reaction. The reaction is carried out under mild conditions, usually at room temperature, to ensure high yield and purity .
Industrial Production Methods: Industrial production of N-acetoyl 4-hydroxysphinganine involves large-scale acetylation processes. The raw materials, including 4-hydroxysphinganine and acetic anhydride, are mixed in large reactors. The reaction is monitored and controlled to maintain optimal conditions, ensuring consistent quality and yield. The final product is purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: N-acetoyl 4-hydroxysphinganine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like hydrochloric acid or sodium hydroxide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of N-acetoyl 4-ketosphinganine.
Reduction: Formation of N-acetoyl 4-hydroxysphinganine derivatives.
Substitution: Formation of various N-substituted sphinganine compounds.
Scientific Research Applications
N-acetoyl 4-hydroxysphinganine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex sphingolipids.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic effects in skin care and anti-inflammatory treatments.
Industry: Utilized in the formulation of cosmetic products due to its moisturizing properties.
Mechanism of Action
N-acetoyl 4-hydroxysphinganine exerts its effects by integrating into cell membranes and influencing their structural integrity. It acts as a sphingoid backbone for phytoceramide, which is a yeast analogue of mammalian ceramide. This compound helps prevent dehydration of the skin, controls epidermal cell growth, differentiation, and apoptosis. Additionally, it exhibits anti-bactericidal and anti-inflammatory activities .
Comparison with Similar Compounds
Phytosphingosine: A sphingoid base with a hydroxyl group at the C4 position.
N-080 Phytosphingosine: A derivative with an octanoyl group.
N-160 Phytosphingosine: A derivative with a hexadecanoyl group.
Uniqueness: N-acetoyl 4-hydroxysphinganine is unique due to its specific acetylation at the C2 position, which imparts distinct biological properties. Unlike other phytosphingosine derivatives, it has enhanced moisturizing and anti-inflammatory effects, making it particularly valuable in cosmetic and therapeutic applications .
Properties
IUPAC Name |
N-(1,3,4-trihydroxyoctadecan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19(24)20(25)18(16-22)21-17(2)23/h18-20,22,24-25H,3-16H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUJJDLBXJCDNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(C(CO)NC(=O)C)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,N'-bis[(dimethylamino)methylene]thiourea](/img/structure/B3043983.png)









![1,2,3-trimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate](/img/structure/B3044003.png)

